methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
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Overview
Description
methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate is a synthetic derivative of secosteroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Protection: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Oxidation: The protected steroid undergoes selective oxidation to form the desired secosteroid structure.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of the silyloxy group with a methoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate is studied for its potential effects on cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(3|A,5Z,7E)-3-Hydroxy-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester: Lacks the silyloxy protection group.
(3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid: Lacks the methyl ester group.
Uniqueness
The presence of the tert-butyldimethylsilyloxy group in methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate provides unique chemical properties, such as increased stability and resistance to hydrolysis. This makes it particularly useful in synthetic chemistry and drug development.
Properties
IUPAC Name |
methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACUDBFJBSQZIP-KCBNVHKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747270 |
Source
|
Record name | Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135359-42-1 |
Source
|
Record name | Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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